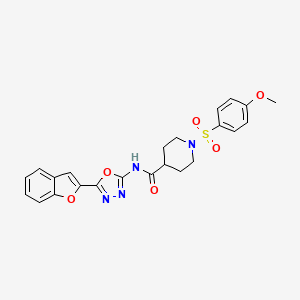

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

This compound integrates a benzofuran-2-yl moiety linked to a 1,3,4-oxadiazole core, further connected to a piperidine-4-carboxamide scaffold bearing a 4-methoxyphenylsulfonyl group. Though direct synthesis data for this compound are absent in the provided evidence, analogs in (e.g., compounds 8m and 8n) suggest synthetic routes involving nucleophilic substitutions and amide couplings, yielding products with 78–89% efficiency .

Properties

IUPAC Name |

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O6S/c1-31-17-6-8-18(9-7-17)34(29,30)27-12-10-15(11-13-27)21(28)24-23-26-25-22(33-23)20-14-16-4-2-3-5-19(16)32-20/h2-9,14-15H,10-13H2,1H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYYKILNJZQYSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Formation of Benzofuran-2-yl Intermediate: : The synthesis begins with the preparation of the benzofuran-2-yl intermediate. This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent such as acetic anhydride.

-

Oxadiazole Ring Formation: : The benzofuran-2-yl intermediate is then reacted with hydrazine hydrate to form a hydrazone, which is subsequently cyclized with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.

-

Piperidine Carboxamide Formation: : The oxadiazole derivative is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl piperidine intermediate.

-

Final Coupling: : The final step involves the coupling of the sulfonyl piperidine intermediate with a suitable carboxamide derivative under conditions such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

-

Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon, resulting in the formation of hydrazine derivatives.

-

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carboxamide position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Benzofuran-2-carboxylic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted piperidine carboxamides.

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of oxadiazole compounds exhibit potent antimicrobial properties. For instance, a study highlighted the synthesis of oxadiazole derivatives that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The benzofuran moiety enhances the interaction with bacterial targets, potentially disrupting their cellular functions.

Case Study:

A series of compounds structurally related to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide were tested for their antibacterial efficacy. The results indicated that modifications in the piperidine ring significantly influenced their activity, with some derivatives showing effectiveness comparable to standard antibiotics .

Anticancer Applications

The compound's structural features suggest potential anticancer properties. Studies have reported that oxadiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.

Case Study:

In a recent investigation, a related oxadiazole compound was synthesized and evaluated against multiple cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colorectal cancer). The results demonstrated that the compound exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects . The presence of the benzofuran group was crucial for enhancing the anticancer activity.

Anti-inflammatory Applications

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds containing oxadiazole rings have shown promise as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines.

Case Study:

Research into related compounds revealed that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases . The sulfonamide group in this compound may enhance this effect by modulating immune responses.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and oxadiazole moieties can bind to active sites, altering the function of the target molecule. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

- Benzofuran vs. Benzothiazole derivatives exhibit antidiabetic and anticancer activities due to enhanced hydrogen bonding via sulfur atoms .

- Oxadiazole Substituents :

The 1,3,4-oxadiazole ring in the target compound is substituted with a benzofuran, whereas analogs like LMM5 ( ) feature 4-methoxyphenylmethyl or furan-2-yl groups. These substitutions influence solubility and antifungal activity; for example, LMM5 shows moderate antifungal action against Candida spp., suggesting the benzofuran variant may have distinct biological profiles .

Sulfonyl Group Variations

- 4-Methoxyphenylsulfonyl vs. Halogenated Sulfonyl: The 4-methoxyphenylsulfonyl group in the target compound enhances electron-donating properties compared to halogenated analogs (e.g., 4–10 (3-chlorophenyl) and 4–11 (3-bromophenyl) in ).

- Piperidine vs. Piperazine :

highlights a piperazine derivative (4-ethyl-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)piperazine-1-sulfonamide), where the additional nitrogen in piperazine introduces basicity, altering pharmacokinetics and receptor selectivity .

Amide Linker Modifications

- The carboxamide group in the target compound is conserved in analogs like 8m ( ) and 6a–j ( ). However, 8m includes a thioether linkage (-S-) between the oxadiazole and propanamide, which may enhance oxidative stability compared to ether or methylene linkers .

Table 1: Key Properties of Selected Analogs

Key Observations:

- Yield and Stability : High yields (78–89%) for 8m and 8n suggest robust synthetic routes for 4-methoxyphenylsulfonyl derivatives , whereas halogenated analogs (4–10 , 4–11 ) show lower yields (47–72%), likely due to steric challenges .

- Biological Activity : The thioether-oxadiazole motif in 8m confers lipoxygenase (LOX) inhibition, while benzothiazole derivatives (4–9 to 4–12 ) target pain receptors and diabetes pathways . The absence of sulfonyl groups in Fc ( ) correlates with cytotoxic effects, highlighting the sulfonyl moiety’s role in target specificity .

Mechanistic and Pharmacological Insights

- Enzyme Inhibition: The 4-methoxyphenylsulfonyl group may mimic endogenous substrates in LOX or cytochrome P450 systems, as seen in 8m .

- Receptor Binding: Halogenated sulfonyl groups (e.g., 4–10) enhance binding to CB2 cannabinoid receptors ( ), whereas the target compound’s methoxy group could favor serotonin or adrenergic receptors .

- Solubility and Bioavailability : The benzofuran-oxadiazole core likely reduces aqueous solubility compared to furan-based analogs (Fc ), necessitating formulation optimization .

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural configuration that includes a benzofuran moiety, an oxadiazole ring, and a sulfonamide group, which collectively contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 466.51 g/mol. The presence of functional groups such as the benzofuran and oxadiazole rings enhances its lipophilicity and biological interaction capabilities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 466.51 g/mol |

| CAS Number | 922000-12-2 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%, suggesting its potential in combating oxidative stress-related diseases .

- Anti-inflammatory Effects : It has been noted for its ability to stabilize human red blood cell (HRBC) membranes, with stabilization percentages ranging from 86.70% to 99.25%, indicating strong anti-inflammatory properties .

- Enzyme Inhibition : The compound acts as an inhibitor of DNA gyrase B, with an IC50 value of 9.80 µM, comparable to the standard antibiotic ciprofloxacin . This suggests potential applications in treating bacterial infections.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Enzyme Interaction : The oxadiazole moiety is known to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

- Cell Signaling Pathways : The compound may affect cell signaling pathways involved in inflammation and oxidative stress responses.

Case Studies

A study conducted on related compounds within the same chemical class highlighted the effectiveness of benzofuran–pyrazole derivatives in antimicrobial applications. The findings indicated that modifications in the sulfonamide group significantly influenced biological activity .

Another research effort focused on the synthesis and evaluation of similar oxadiazole-containing compounds for their antibacterial properties against multiple strains, demonstrating the versatility of this chemical scaffold in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.